5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H23ClN6O2S and its molecular weight is 446.95. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps starting from readily available chemical precursors. Key steps often include:
Formation of the pyrazolopyrimidine core.
Introduction of the chloro, methoxy, and methylthio substituents.
Coupling reactions to append the pyrrolidin-1-yl and ethylbenzamide groups.
Purification processes to isolate the final product, often involving recrystallization or chromatographic techniques.
Industrial Production Methods: Scaling up the synthesis for industrial production requires optimizing reaction conditions to maximize yield and purity while minimizing costs. Typical methods may involve batch or continuous flow processes, leveraging catalysts to enhance reaction efficiency and employing robust purification protocols to meet pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfur-containing methylthio group may undergo oxidation to form sulfoxide or sulfone derivatives under appropriate oxidative conditions.
Reduction: Potential reduction of the pyrazolopyrimidine core and other functional groups, modifying the compound's properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution conditions: Base (e.g., sodium hydride) or acid (e.g., hydrochloric acid) catalysis, often in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: Depending on the reaction conditions, the major products can include sulfoxides, sulfones, reduced amines, or substituted derivatives with altered physicochemical and biological properties.
Scientific Research Applications
Chemistry: As a synthetic intermediate or a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Exploring its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in specific industrial processes.
Mechanism of Action
Effects and Pathways: The mechanism by which 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects is complex and depends on its interaction with various molecular targets. It may inhibit or modulate the activity of specific enzymes or receptors involved in critical cellular pathways.
Molecular Targets: These targets could include kinases, receptors, or transcription factors, crucial in mediating the compound's biological activities. Understanding these interactions provides insights into its potential therapeutic benefits and side effects.
Comparison with Similar Compounds
Comparing this compound with others in the pyrazolopyrimidine class reveals its uniqueness in terms of structure and function.
Similar Compounds:
Pyrazolopyrimidine derivatives: Often studied for their kinase inhibition properties.
Other benzamide derivatives: Investigated for their broad range of biological activities.
Uniqueness: The presence of the chloro, methoxy, and methylthio groups, along with the pyrrolidin-1-yl substitution, distinguishes it from related compounds, potentially offering unique biological activities and improved efficacy or safety profiles.
Conclusion: The exploration of 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide reveals a compound with intriguing synthetic pathways, diverse chemical reactivity, and significant potential across various scientific fields. Ongoing research will continue to uncover its full spectrum of applications and benefits.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2S/c1-29-16-6-5-13(21)11-14(16)19(28)22-7-10-27-18-15(12-23-27)17(24-20(25-18)30-2)26-8-3-4-9-26/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTDNPXNCAPHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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